![molecular formula C19H17N5O B7816184 5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7816184.png)
5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthetic routes for 5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involve specific reaction conditions and reagents. The preparation methods typically include:
Hydrolysis: This involves the hydrolysis of precursor compounds under controlled conditions to yield the desired product.
Oxidation: The oxidation of intermediate compounds to achieve the final product.
Industrial Production: Large-scale production methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, where the compound gains electrons or hydrogen.
Substitution: Reactions where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions: These reactions typically involve reagents such as acids, bases, and oxidizing agents under controlled temperature and pressure conditions.
Major Products: The reactions yield various products depending on the reaction type and conditions, including oxidized or reduced forms of the compound.
Scientific Research Applications
5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: This compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and processes
Comparison with Similar Compounds
5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-16(18(20)25)17(24-19(23-12)21-11-22-24)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11,17H,1H3,(H2,20,25)(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAWKRGYYPRRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
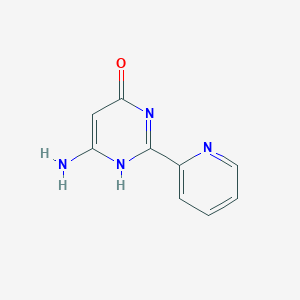
![2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol](/img/structure/B7816120.png)
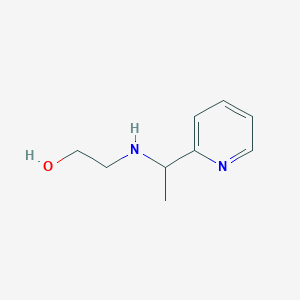

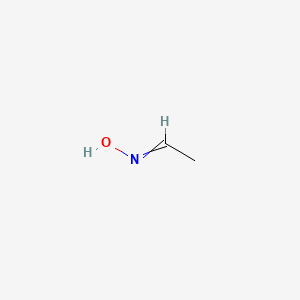
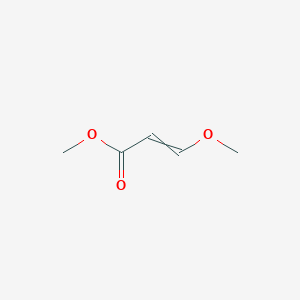
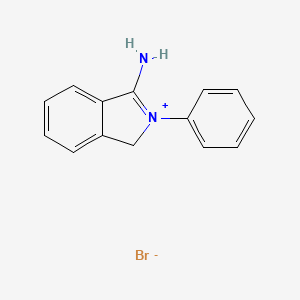
![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816170.png)
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816175.png)
![1-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816182.png)
![(2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B7816192.png)
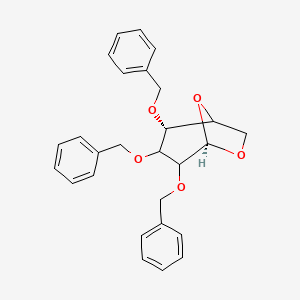
![Toluene-4-sulfonic acid (2R,6R)-(3,7,9-trioxa-tricyclo[4.2.1.0*2,4*]non-5-yl) ester](/img/structure/B7816205.png)
![Acetic acid (2R,5R)-2,4-diacetoxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B7816212.png)
